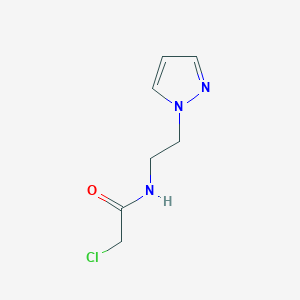
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the inhibition of angiogenesis. This compound has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and the reduction of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Further studies are also needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to determine its optimal dosage and administration and to investigate its potential toxicity and side effects. The development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with 2-pyrazoleethanol in the presence of a base, such as triethylamine or sodium hydroxide. Another method involves the reaction of 2-chloroacetyl chloride with 2-pyrazolecarboxylic acid in the presence of a base. Both methods result in the formation of this compound, which can be purified using column chromatography.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-6-7(12)9-3-5-11-4-1-2-10-11/h1-2,4H,3,5-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZCHVLQUXCARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

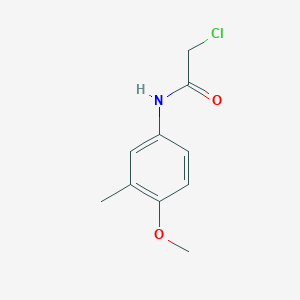
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)
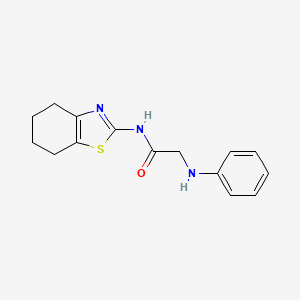
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
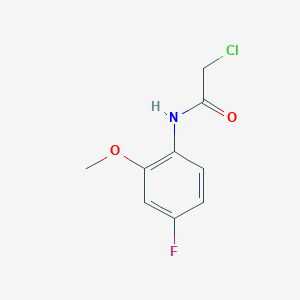
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)

![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)
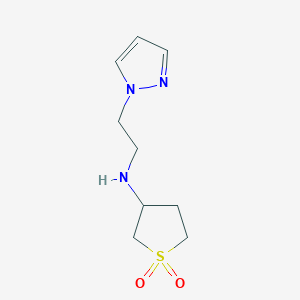
![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)